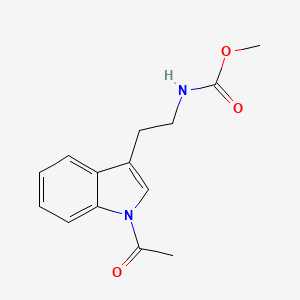

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate

Description

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate is a synthetic indole derivative featuring a carbamate group attached via an ethyl linker to the 3-position of the indole ring, with an acetyl group protecting the indole nitrogen (N1). This structural motif is significant in medicinal chemistry, as carbamates are known for their stability and role in prodrug design, while the indole scaffold is prevalent in bioactive molecules targeting neurological and antimicrobial pathways.

Properties

CAS No. |

88368-97-2 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

methyl N-[2-(1-acetylindol-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C14H16N2O3/c1-10(17)16-9-11(7-8-15-14(18)19-2)12-5-3-4-6-13(12)16/h3-6,9H,7-8H2,1-2H3,(H,15,18) |

InChI Key |

ICGFHLYLZVBNQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)CCNC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Indole Derivative Preparation and Acetylation

- Starting from indole or substituted indole derivatives, the nitrogen atom is acetylated using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions.

- The 3-position of the indole is functionalized with a 2-aminoethyl side chain, often introduced via alkylation or reductive amination methods.

- For example, indole-3-carbaldehyde derivatives can be converted to 3-(2-aminoethyl)indole intermediates through reductive amination with ethylenediamine or related amines.

Carbamate Formation

- The key step is the conversion of the primary amine on the 2-(1-acetyl-1H-indol-3-yl)ethyl side chain into a carbamate.

- This is commonly achieved by reacting the amine with methyl chloroformate in the presence of a base such as triethylamine or sodium carbonate to neutralize the released HCl.

- Alternative carbamoylating reagents include activated mixed carbonates like p-nitrophenyl chloroformate or N,N′-disuccinimidyl carbonate, which provide milder and more selective conditions for carbamate synthesis.

- The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile at low to ambient temperature to optimize yield and purity.

Purification and Characterization

- The crude product is purified by standard chromatographic techniques such as silica gel column chromatography.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation of indole N | Acetic anhydride or acetyl chloride, base | 1-acetylindole derivative |

| 2 | Introduction of 2-aminoethyl side chain at C-3 | Reductive amination with ethylenediamine or alkylation | 2-(1-acetyl-1H-indol-3-yl)ethylamine intermediate |

| 3 | Carbamate formation | Methyl chloroformate, triethylamine, solvent (DCM/ACN) | This compound |

Alternative and Advanced Methods

- Recent advances in carbamate synthesis include the use of activated mixed carbonates such as p-nitrophenyl chloroformate or N,N′-disuccinimidyl carbonate, which allow for high-yielding, mild, and selective carbamate formation without the need for excess reagents or harsh conditions.

- Transition metal-catalyzed carbonylation methods using CO gas and palladium or rhodium catalysts have also been reported for carbamate synthesis, though these are less common for this specific compound class.

- The use of in situ generated carbamoylimidazolium salts or carbonylimidazolides can facilitate carbamate formation with improved selectivity and scalability.

Research Findings and Notes

- The stability of the carbamate group is generally good under normal storage conditions but can be sensitive to strong bases or extreme pH, which may lead to hydrolysis.

- Quantitative structure–activity relationship (QSAR) studies on related indole carbamates suggest that the acetyl and carbamate groups influence biological activity by modulating lipophilicity and hydrogen bonding capacity.

- Analytical monitoring of the synthesis often employs thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and NMR to ensure reaction completion and product purity.

This detailed synthesis overview integrates classical organic synthesis techniques with modern carbamate formation methodologies, providing a comprehensive guide for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the indole ring.

Reduction: Alcohol derivatives of the acetyl moiety.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The carbamate moiety can also interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements—1-acetyl protection , ethyl-linked carbamate , and indole core —distinguish it from analogs. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison

Key Observations:

- Carbamate Linker : The ethyl chain in the target compound provides greater conformational flexibility than the methylene linker in , which may influence pharmacokinetics.

- Carbamate Alkyl Group : Methyl carbamates (target) are smaller and more metabolically labile than tert-butyl analogs (), which offer steric protection against enzymatic degradation.

Biological Activity

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate is an organic compound featuring an indole moiety, which is well-regarded in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and cholinesterase inhibitory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methodologies involving the reaction of indole derivatives with carbamate precursors. The specific structure includes a methyl carbamate functional group and an acetyl group attached to an indole framework, which is critical for its biological efficacy.

Biological Activities

1. Antimicrobial Properties

Compounds with similar indole structures have demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies indicate that this compound exhibits effectiveness against Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antitumor Activity

Research has shown that indole derivatives possess antitumor properties, particularly against solid tumors such as colon and lung cancers. This compound has been evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT 29 (Colon Carcinoma) | 12.5 | Induction of apoptosis |

| PC 3 (Prostate Carcinoma) | 15.0 | Disruption of microtubule polymerization |

| H460 (Lung Carcinoma) | 10.0 | Cell cycle arrest in G2/M phase |

In a study by Mosman et al., the compound was shown to induce significant cytotoxicity in a dose-dependent manner, leading to increased apoptosis in treated cells.

Case Study: Antitumor Efficacy

A recent study investigated the effects of this compound on HT29 cells over a period of 144 hours. The results indicated that the compound effectively reduced cell viability by inducing apoptosis through caspase activation pathways.

3. Cholinesterase Inhibition

The compound has also been evaluated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 25 |

| Butyrylcholinesterase | 15 |

These findings suggest that this compound may have therapeutic potential in managing conditions characterized by cholinergic dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.